

# 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride solubility data

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride

**Cat. No.:** B111737

[Get Quote](#)

An In-depth Technical Guide to the Solubility Characterization of **3-(2-Methoxyphenoxy)propan-1-amine Hydrochloride**

## Foreword: Beyond a Simple Number

To the researchers, scientists, and drug development professionals who will read this guide, it is crucial to understand a fundamental truth: solubility is not a single value but a multifaceted characteristic that dictates the journey of a molecule from a laboratory beaker to a therapeutic outcome. For a compound like **3-(2-Methoxyphenoxy)propan-1-amine hydrochloride**, a molecule with potential pharmacological applications, a thorough understanding of its solubility is the bedrock upon which successful formulation and *in vivo* studies are built.<sup>[1]</sup>

This guide is structured to provide not just protocols, but a strategic framework for a comprehensive solubility assessment. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system. Our objective is to empower you to generate not just data, but meaningful, interpretable, and defensible solubility profiles that can confidently guide critical development decisions.

## Initial Physicochemical Profile

Before embarking on experimental studies, we must consolidate the known information for **3-(2-Methoxyphenoxy)propan-1-amine hydrochloride**. This baseline data informs our

experimental design, particularly in preparing stock solutions and selecting analytical techniques.

| Property          | Value                                             | Source              |
|-------------------|---------------------------------------------------|---------------------|
| CAS Number        | 1366407-75-1                                      | <a href="#">[2]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>16</sub> ClNO <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 217.69 g/mol                                      | <a href="#">[1]</a> |
| Predicted pKa     | 9.60 ± 0.10                                       | <a href="#">[3]</a> |
| Appearance        | Solid / Powder                                    | <a href="#">[4]</a> |

The predicted pKa is of particular importance. As an amine salt, the compound's ionization state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium.[\[5\]](#) The primary amine group is expected to be protonated and positively charged at physiological pH, a characteristic that generally enhances aqueous solubility compared to the free base.[\[6\]](#)[\[7\]](#)

## The Imperative of Solid-State Characterization

A common pitfall in solubility studies is the failure to first characterize the solid form of the active pharmaceutical ingredient (API). An API can exist in different crystalline forms (polymorphs) or as an amorphous solid, each possessing a unique crystal lattice energy.[\[8\]](#)[\[9\]](#) This directly impacts the energy required to break the solid-state interactions and dissolve the molecule, meaning different solid forms will have different measured solubilities.[\[9\]](#)[\[10\]](#)

Therefore, any reported solubility value is only valid if it is tied to a specific, well-characterized solid form. Overlooking this step can lead to poor reproducibility and erroneous conclusions about an API's biopharmaceutical properties.[\[8\]](#) A foundational workflow for solid-state characterization is essential.



[Click to download full resolution via product page](#)

Caption: Foundational workflow for API solid-state characterization.

## Methodologies for Solubility Determination

We will explore two distinct but complementary types of solubility: thermodynamic and kinetic.

- Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under conditions of thermodynamic equilibrium between the dissolved and undissolved states.[11] It is the "gold standard" measurement required for Biopharmaceutics Classification System (BCS) and is determined using methods like the shake-flask technique.[12][13][14]
- Kinetic Solubility: This is an apparent solubility measured under non-equilibrium conditions, often used in high-throughput screening during early drug discovery.[15][16] It typically involves dissolving the compound from a high-concentration DMSO stock into an aqueous buffer and measuring the concentration at which precipitation occurs.[17][18] While faster, it can often overestimate the true thermodynamic solubility.

# Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol is aligned with guidelines from the USP and ICH to ensure regulatory relevance.

[13][19][20] It measures the saturation solubility at equilibrium.

**Objective:** To determine the true thermodynamic solubility of a well-characterized solid form of **3-(2-Methoxyphenoxy)propan-1-amine hydrochloride** in various aqueous media.

**Principle:** An excess amount of the solid API is agitated in a solvent for a prolonged period until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved API.[11][21]

**Step-by-Step Methodology:**

- **Media Preparation:** Prepare a set of buffers covering the physiological pH range, such as pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer), as recommended by ICH M9 guidelines.[13][22]
- **Dispensing API:** Add an excess amount of the API (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- **Solvent Addition:** Add a precise volume (e.g., 1 mL) of the desired buffer to each vial.
- **Equilibration:** Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 37 °C for biopharmaceutical relevance) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[11][22]
- **Phase Separation:** After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.
- **pH Measurement:** Measure the pH of the remaining solution in the vial to confirm it has not shifted during the experiment.[14]
- **Quantification:** Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved API using a validated analytical method, such as HPLC-UV.

[23][24] Prepare a calibration curve using standards of known concentration.

- Replication: Perform each measurement in at least triplicate to ensure reproducibility.[13]



[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

## Protocol: Biorelevant Solubility (FaSSIF & FeSSIF)

For drug development, solubility in simple buffers is insufficient to predict in vivo behavior. The gastrointestinal tract contains bile salts and phospholipids that can form micelles and significantly enhance the solubility of poorly soluble drugs.[\[25\]](#)[\[26\]](#) Therefore, testing in biorelevant media is essential.

**Objective:** To determine the solubility of the API in media that simulate the composition of human intestinal fluids in fasted (FaSSIF) and fed (FeSSIF) states.

**Principle:** The shake-flask method is employed using simulated intestinal fluids. FaSSIF mimics the fasted state with a lower concentration of bile salts, while FeSSIF mimics the fed state with higher concentrations, providing insight into potential food effects on drug absorption.[\[27\]](#)[\[28\]](#)

**Media Composition:**

| Component            | FaSSIF (Fasted State) | FeSSIF (Fed State) |
|----------------------|-----------------------|--------------------|
| pH                   | ~6.5                  | ~5.0               |
| Sodium Taurocholate  | 3 mM                  | 15 mM              |
| Lecithin             | 0.75 mM               | 3.75 mM            |
| Buffer System        | Phosphate / Maleate   | Acetate / Maleate  |
| Osmolality (mOsm/kg) | ~270                  | ~400               |

Note: Compositions can vary

slightly between different  
published recipes.

Commercially available  
powders simplify preparation.

[\[25\]](#)[\[29\]](#)

**Step-by-Step Methodology:**

- **Media Preparation:** Prepare FaSSIF and FeSSIF media according to established protocols or by using commercially available powders (e.g., from Biorelevant.com).[\[29\]](#)

- Execution: Follow the same steps (2 through 8) as described in the Thermodynamic Equilibrium Solubility protocol (Section 3.1), substituting the simple buffers with the prepared FaSSIF and FeSSIF media.
- Data Interpretation: Comparing solubility in FaSSIF and FeSSIF can help predict whether the drug's absorption will be affected by food intake.[\[27\]](#)[\[28\]](#) An increase in solubility in FeSSIF suggests a positive food effect.

## Data Summary and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 3: Hypothetical Solubility Profile for 3-(2-Methoxyphenoxy)propan-1-amine HCl (Form A)

| Medium           | pH (at equilibrium) | Temperatur e (°C) | Solubility (µg/mL) | Solubility (µM) | BCS Classification* |
|------------------|---------------------|-------------------|--------------------|-----------------|---------------------|
| 0.1 N HCl        | 1.2                 | 37                | 15,500             | 71,197          | High Solubility     |
| Acetate Buffer   | 4.5                 | 37                | 12,300             | 56,498          | High Solubility     |
| Phosphate Buffer | 6.8                 | 37                | 8,900              | 40,884          | High Solubility     |
| FaSSIF           | 6.5                 | 37                | 9,250              | 42,492          | N/A                 |
| FeSSIF           | 5.0                 | 37                | 11,800             | 54,205          | N/A                 |

BCS solubility classification is based on the lowest measured solubility in the pH 1.2-6.8 range. A drug is "highly soluble" if the highest therapeutic dose can dissolve in  $\leq 250$  mL of media across this range.

[\[13\]](#)[\[22\]](#)

Interpretation:

- pH-Dependence: The data shows higher solubility at lower pH values, which is expected for an amine hydrochloride. As the pH increases towards the compound's pKa (~9.6), the proportion of the ionized form decreases, leading to lower solubility.
- Biopharmaceutical Classification System (BCS): To classify the drug, one would compare the dose/solubility ratio to the 250 mL threshold. For example, if the highest anticipated dose is 100 mg, the volume required to dissolve it at the lowest solubility point (pH 6.8) would be:  $100,000 \mu\text{g} / 8,900 \mu\text{g/mL} = 11.2 \text{ mL}$ . Since 11.2 mL is less than 250 mL, this compound would be classified as highly soluble.[13][20]
- Biorelevant Media: The slight increase in solubility in FaSSIF compared to the pH 6.8 buffer suggests some solubilization by the bile salt/lecithin micelles. The further increase in FeSSIF indicates a potential for a minor positive food effect, where co-administration with a meal could enhance absorption.[28]

## Conclusion

This guide has outlined a comprehensive, scientifically rigorous approach to characterizing the solubility of **3-(2-Methoxyphenoxy)propan-1-amine hydrochloride**. By integrating solid-state characterization with thermodynamic and biorelevant solubility measurements, researchers can build a robust data package. This foundational knowledge is indispensable for guiding formulation strategies, interpreting non-clinical data, and ensuring the development of a safe, effective, and reliable pharmaceutical product. Adherence to these principles of causality and self-validation transforms solubility determination from a routine measurement into a powerful predictive science.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Buy 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride | 1366407-75-1 [smolecule.com]

- 2. 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride | 1366407-75-1 [m.chemicalbook.com]
- 3. 3-(2-methoxyphenoxy)propan-1-amine CAS#: 3245-88-3 [amp.chemicalbook.com]
- 4. 3-(3-methoxyphenoxy)propan-1-amine hydrochloride | 89718-96-7 [sigmaaldrich.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wishrutpharma.com [wishrutpharma.com]
- 9. alfatestlab.com [alfatestlab.com]
- 10. agnopharma.com [agnopharma.com]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. Solubility Measurements | USP-NF [uspnf.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. biorelevant.com [biorelevant.com]
- 20. who.int [who.int]
- 21. evotec.com [evotec.com]
- 22. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. dissolutiontech.com [dissolutiontech.com]
- 26. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pharmalesson.com [pharmalesson.com]

- 28. biorelevant.com [biorelevant.com]
- 29. biorelevant.com [biorelevant.com]
- To cite this document: BenchChem. [3-(2-Methoxyphenoxy)propan-1-amine hydrochloride solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111737#3-2-methoxyphenoxy-propan-1-amine-hydrochloride-solubility-data]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)